Increased Hydrogen-Bond Acceptor Count Relative to N-Benzyl and N-Phenyl Analogs
The target compound carries six hydrogen-bond acceptor sites (4 from the pyridazine-furan core, 1 from the acetamide carbonyl, and 1 additional from the 3-acetylphenyl ketone oxygen), whereas the N-benzyl analog BDBM73183 (CID 7207175) possesses only five acceptors because it lacks the acetyl oxygen [1][2]. This quantitative difference is structurally inherent and is not captured by any simpler analog in the same library. The extra acceptor increases polar surface area and can affect solubility and target recognition, but its biological impact has not been experimentally measured for CAS 872704-47-7. Therefore, this evidence is classified as Supporting Evidence only.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 6 (PubChem-computed, Cactvs 3.4.8.18) [1] |
| Comparator Or Baseline | N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (CID 7207175): 5 acceptors (computed from SMILES O=C(CSc1ccc(nn1)-c1ccco1)NCc1ccccc1, no acetyl oxygen) [2] |
| Quantified Difference | +1 H-bond acceptor for the target compound |
| Conditions | Computed molecular property; no assay-based comparison available |
Why This Matters
An increased H-bond acceptor count can influence solubility and binding mode, making this compound structurally non-redundant with benzyl or phenyl analogs, but the practical pharmacological consequence remains uncharacterized.
- [1] PubChem. Computed Descriptors for CID 7207250, specifically H-Bond Acceptor Count. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/872704-47-7 View Source
- [2] BindingDB. BDBM73183 (CID 7207175) compound details. N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=73183 View Source
